molecular formula C27H30O15 B8180813 Kaempferol-3-O-glucorhamnoside

Kaempferol-3-O-glucorhamnoside

Cat. No. B8180813
M. Wt: 594.5 g/mol
InChI Key: OHOBPOYHROOXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol-3-O-glucorhamnoside is a natural product found in Chenopodium fremontii, Allium obliquum, and other organisms with data available.

Scientific Research Applications

  • Antimicrobial and Anti-Inflammatory Properties : Kaempferol-3-O-glucorhamnoside shows promise as a therapeutic agent in treating Klebsiella pneumoniae infections by suppressing inflammation and oxidative stress (Zhuojian Sun et al., 2019).

  • Antiviral Potential : This compound and its derivatives have shown potential as inhibitors of the 3a channel protein of coronaviruses, suggesting possibilities for antiviral drug development (Silvia Schwarz et al., 2014).

  • Depigmenting and Anti-Inflammatory Effects : Kaempferol and its rhamnosides exhibit depigmenting and anti-inflammatory properties, useful for various skin conditions (H. Rho et al., 2011).

  • Neuroprotective Effects : In neurological diseases, kaempferol and its glycosylated derivatives show potential neuroprotective effects by modulating proinflammatory pathways and enhancing antioxidant defenses (Jéssica Silva dos Santos et al., 2021).

  • Potential in Diabetes Treatment : Kaempferol exhibits notable inhibition activity on alpha-glucosidase, suggesting it could offer a safer alternative in diabetes treatments (Xi Peng et al., 2016).

  • Antitumor, Antioxidant, and Anti-inflammatory Activities : This compound demonstrates promising antitumor, antioxidant, and anti-inflammatory properties, showing significant antiproliferation effects on cancer cells (Jingqiu Wang et al., 2018).

  • Effects on Bone Health : Kaempferol enhances bone regeneration and reduces bone loss, indicating a positive role in bone health (S. Adhikary et al., 2018).

  • Therapeutic Applications in Kidney Disease : It effectively reduces renal fibrosis and damage in diabetic nephropathy, suggesting potential therapeutic applications for diabetic kidney disease (D. Sharma et al., 2020).

  • Liver Protection : Kaempferol can reduce acetaminophen-induced liver damage in rats by modulating SIRT1 signaling and promoting antioxidant, anti-inflammatory, and anti-apoptotic effects (M. BinMowyna & N. AlFaris, 2021).

  • Osteoprotective Effects : It exhibits osteoprotective effects by inhibiting adipogenesis, inflammation, oxidative stress, and osteoclastic autophagy, aiding in the prevention and treatment of osteoporosis (S. Wong et al., 2019).

properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOBPOYHROOXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kaempferol-3-O-glucorhamnoside

CAS RN

32602-81-6
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 - 200 °C
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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